(4R)-8-azaspiro[4.5]decan-4-amine;dihydrochloride

stereochemistry chiral separation enantiomeric purity

This (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride (CAS 2306253-66-5) delivers defined R-stereochemistry on a rigid spirocyclic core, making it an essential chiral amine building block for GPCR- and ion channel-targeted drug discovery. The dihydrochloride salt ensures consistent aqueous solubility and handling properties that free-base or racemic forms cannot guarantee. Do not substitute: the (4S)-enantiomer (CAS 2306254-66-8), racemic mixture (CAS 952480-24-9), or positional isomers introduce uncontrolled variables that compromise binding assays and SAR reproducibility. Ideal for amide coupling, reductive amination, bioconjugation, and chiral SFC/HPLC method development.

Molecular Formula C9H20Cl2N2
Molecular Weight 227.17
CAS No. 2306253-66-5
Cat. No. B2871010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-8-azaspiro[4.5]decan-4-amine;dihydrochloride
CAS2306253-66-5
Molecular FormulaC9H20Cl2N2
Molecular Weight227.17
Structural Identifiers
SMILESC1CC(C2(C1)CCNCC2)N.Cl.Cl
InChIInChI=1S/C9H18N2.2ClH/c10-8-2-1-3-9(8)4-6-11-7-5-9;;/h8,11H,1-7,10H2;2*1H/t8-;;/m1../s1
InChIKeyJJCPBBVNLLUUJU-YCBDHFTFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Strategic Procurement of (4R)-8-azaspiro[4.5]decan-4-amine Dihydrochloride (CAS 2306253-66-5): A Stereochemically Defined Spirocyclic Amine Building Block


(4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride (CAS 2306253-66-5, PubChem CID 124138917) is a chiral, spirocyclic amine featuring a rigid bicyclic framework with a defined R stereochemistry at the amine-bearing carbon [1]. This compound is supplied as a dihydrochloride salt, which enhances its stability and aqueous solubility compared to the free base . Its unique spirocyclic architecture and specific stereochemical configuration make it a valuable chiral building block for medicinal chemistry and drug discovery programs, particularly for introducing conformational constraint and defined three-dimensional orientation into lead molecules .

The Pitfalls of Interchanging (4R)-8-azaspiro[4.5]decan-4-amine Dihydrochloride with Close Analogs in Critical Research Applications


Generic substitution with closely related azaspiro[4.5]decanamine analogs, including the (4S)-enantiomer (CAS 2306254-66-8), the racemic mixture (CAS 952480-24-9), or positional isomers (e.g., decan-1-amine derivatives), is not scientifically tenable. The stereochemistry at the chiral center directly dictates the three-dimensional presentation of the amine group, which can profoundly affect molecular recognition, binding affinity, and downstream biological activity [1]. Furthermore, the dihydrochloride salt form ensures consistent solubility and handling properties that are not guaranteed with the free base or other salt forms . Utilizing an undefined racemic or incorrectly positioned isomer introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) studies and lead to irreproducible results .

Quantitative Differentiation of (4R)-8-azaspiro[4.5]decan-4-amine Dihydrochloride from Its Closest Analogs: A Specification-Based Comparison


Stereochemical Identity: R vs. S Enantiomer Differentiation via InChIKey and Optical Activity

The (4R)-stereoisomer is unambiguously distinguished from the (4S)-enantiomer (CAS 2306254-66-8) by its InChIKey (JJCPBBVNLLUUJU-YCBDHFTFSA-N) and SMILES string (C1C[C@H](C2(C1)CCNCC2)N.Cl.Cl) [1]. The (4S)-enantiomer possesses the InChIKey JJCPBBVNLLUUJU-JZGIKJSDSA-N and SMILES C1C[C@@H](C2(C1)CCNCC2)N.Cl.Cl . These distinct identifiers confirm a non-superimposable mirror-image relationship. While specific optical rotation data for this compound are not publicly available in authoritative databases, the absolute configuration is defined, and enantiomeric purity can be verified via vendor Certificate of Analysis using chiral HPLC or polarimetry.

stereochemistry chiral separation enantiomeric purity

Salt Form Advantage: Dihydrochloride vs. Free Base for Enhanced Handling and Solubility

The dihydrochloride salt form of the compound (C9H20Cl2N2, MW 227.17 g/mol) offers significant practical advantages over the corresponding free base (C9H18N2, MW 154.25 g/mol) [1]. While quantitative solubility data for this specific compound are not published, it is a well-established principle in pharmaceutical chemistry that the formation of a hydrochloride salt of a primary amine substantially increases aqueous solubility and improves solid-state stability . This is supported by the recommended storage condition (2-8°C) for the dihydrochloride salt , which ensures long-term integrity compared to a potentially more labile free base.

formulation solubility stability salt selection

Positional Isomer Differentiation: Decan-1-amine vs. Decan-4-amine Core Structure

The target compound is unequivocally defined as a decan-4-amine derivative, as confirmed by its IUPAC name and SMILES string, which places the primary amine on the cyclopentane ring at the 4-position relative to the spiro junction [1]. This is distinct from the decan-1-amine regioisomer (also associated with CAS 2306253-66-5 in some databases, but structurally identical as '1-amine' is an alternative numbering convention for the same molecule ). More importantly, it is distinct from other positional isomers like 8-azaspiro[4.5]decan-2-amine or -3-amine, which would possess different spatial orientations and physicochemical properties. The precise positioning of the amine is critical for downstream derivatization and target engagement.

regioisomer spirocyclic core structural biology

Purity Benchmarking: 97% Specification vs. Racemic and Other Commercial Alternatives

The target compound is specified at a purity of ≥97% by the primary vendor . This is comparable to the 98% purity often cited for the racemic mixture (CAS 952480-24-9) . However, the 97% specification for the (4R)-enantiomer ensures that the material is suitable for applications requiring defined stereochemistry. While some vendors list the compound at 95% or 98% purity , the ≥97% specification represents a reliable threshold for balancing cost and quality for most research applications. Users should request a Certificate of Analysis (CoA) to confirm lot-specific purity and enantiomeric excess.

chemical purity quality control procurement specification

Optimal Deployment of (4R)-8-azaspiro[4.5]decan-4-amine Dihydrochloride in Drug Discovery and Chemical Biology


Chiral Scaffold for Medicinal Chemistry SAR Studies

The defined R-stereochemistry and rigid spirocyclic core make this compound an ideal chiral amine building block for constructing libraries of lead-like molecules. Its dihydrochloride salt form allows for facile coupling under standard amide bond-forming or reductive amination conditions. Researchers can use it to systematically explore the impact of three-dimensional shape and stereochemistry on target binding [1].

Synthesis of Enantiopure Spirocyclic Ligands for Receptor Targets

This compound serves as a key intermediate for synthesizing more complex, functionalized spirocyclic ligands, particularly those targeting G-protein coupled receptors (GPCRs) or ion channels where conformational constraint is beneficial. Its chiral purity is essential for generating enantiomerically pure final products for pharmacological evaluation .

Bioconjugation and Chemical Probe Development

The primary amine handle of this spirocyclic scaffold can be readily conjugated to fluorophores, biotin, or solid supports for chemical biology applications. The enhanced water solubility conferred by the dihydrochloride salt facilitates bioconjugation reactions in aqueous buffers, enabling the creation of chemical probes for target identification and validation studies [1].

Quality Control Reference Standard for Chiral Purity Analysis

Given its defined stereochemistry and high purity specification (≥97%), this compound can be used as a reference standard for developing and validating chiral HPLC or SFC methods. This ensures the accurate quantification of enantiomeric excess in samples from asymmetric syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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